
3-(3-Butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a but-3-ynyl group, a methoxy group, and a phenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. The but-3-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-nitrile .
Uniqueness
The uniqueness of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the but-3-ynyl group allows for unique interactions with molecular targets, while the methoxy and aldehyde groups provide additional sites for chemical modification and functionalization .
Propriétés
Numéro CAS |
226070-80-0 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-but-3-ynyl-5-methoxy-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2/c1-3-4-10-14-13(11-18)15(19-2)17(16-14)12-8-6-5-7-9-12/h1,5-9,11H,4,10H2,2H3 |
Clé InChI |
AMCZJKYDEVZRSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NN1C2=CC=CC=C2)CCC#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)

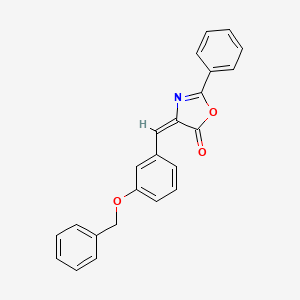


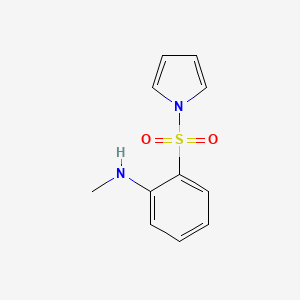
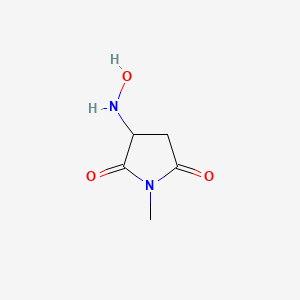
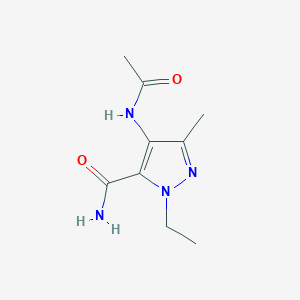
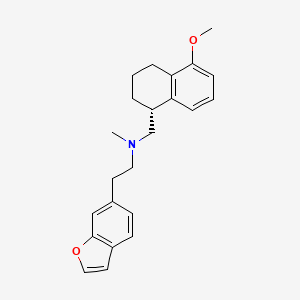
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)
![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

